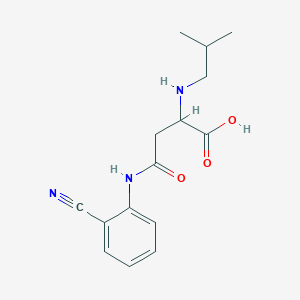

4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Descripción

Propiedades

IUPAC Name |

4-(2-cyanoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(2)9-17-13(15(20)21)7-14(19)18-12-6-4-3-5-11(12)8-16/h3-6,10,13,17H,7,9H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLCADOLSYDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 248.28 g/mol

- IUPAC Name : 4-((2-cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Biological Activity Overview

The biological activity of 4-((2-cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid primarily revolves around its interactions with various biological targets. The following sections detail its pharmacological effects.

Pharmacological Effects

-

Antitumor Activity

- Recent studies have indicated that derivatives of 4-oxobutanoic acids exhibit antitumor properties. For instance, compounds similar to 4-((2-cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid have been shown to inhibit the proliferation of cancer cells in vitro.

- A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the side chains of 4-oxobutanoic acids could enhance their cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

-

Enzyme Inhibition

- This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. For example, it may act as an inhibitor of alanine-glyoxylate aminotransferase, an enzyme implicated in glyoxylate detoxification and gluconeogenesis.

- The inhibition of such enzymes can lead to altered metabolic states in cells, which might contribute to its antitumor effects.

-

Neuroprotective Effects

- Some studies suggest that compounds with similar structures possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, although specific data on this compound is limited.

The mechanisms through which 4-((2-cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid exerts its effects are still being elucidated. Key proposed mechanisms include:

- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Metabolic Enzymes : Disrupting metabolic pathways critical for tumor growth and survival.

Case Studies and Research Findings

-

In Vitro Studies

- A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent response.

- The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

-

Animal Models

- In vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. The study highlighted the potential for further development into therapeutic agents.

-

Clinical Trials

- Currently, there are no reported clinical trials specifically targeting this compound; however, ongoing research into related structures suggests a promising avenue for future investigations.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 248.28 g/mol |

| Chemical Formula | CHNO |

| Antitumor IC | <10 µM (in vitro) |

| Enzyme Target | Alanine-glyoxylate aminotransferase |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

| Compound Name | Position 4 Substituent | Position 2 Substituent | Key Features |

|---|---|---|---|

| Target Compound | 2-cyanophenylamino | isobutylamino | Electron-withdrawing cyano group; branched alkyl chain for lipophilicity |

| 4-((2-Cyanophenyl)amino)-4-oxobutanoic acid | 2-cyanophenylamino | H (unsubstituted) | Lacks isobutylamino group; simpler structure for baseline activity studies |

| 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid | 4-chlorophenyl | 4-fluorophenylamino | Halogenated aryl groups; enhanced electronegativity and potential stability |

| 4-(4-Methylanilino)-4-oxobut-2-enoic acid | 4-methylanilino | H | α,β-unsaturated backbone; conjugated system for reactivity or binding |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III) | Aryl (e.g., 4-Me, 4-Cl) | carboxymethyl sulfanyl | Thioether linkage; mixtures of R/S enantiomers affecting chiral recognition |

Key Observations:

- Electron Effects: The target compound’s 2-cyanophenyl group is strongly electron-withdrawing, which may enhance hydrogen bonding or dipole interactions compared to halogenated (e.g., Cl, F) or methyl-substituted analogs .

- Backbone Rigidity: Unsaturated analogs (e.g., but-2-enoic acid in ) have planar conformations that may restrict rotational freedom, influencing target binding kinetics .

Stereochemical Considerations

- Unlike the racemic mixtures of carboxymethyl sulfanyl derivatives (), the target compound’s stereochemistry is unspecified. If synthesized as a single enantiomer, it could offer advantages in specificity .

Q & A

Basic: What are the key synthetic routes for 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Intermediate Preparation : Formation of the 2-cyanophenylamine intermediate via reaction of 2-aminobenzonitrile with activated carbonyl reagents (e.g., succinic anhydride derivatives) under controlled pH and temperature (7–10°C) to prevent side reactions .

Coupling with Isobutylamine : The intermediate is coupled with isobutylamine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents (e.g., DMF or DCM). Stoichiometric ratios (1:1.2 for amine:intermediate) and inert atmospheres (N₂/Ar) are critical to minimize byproducts .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the cyanophenyl ring (δ 7.5–8.2 ppm) and isobutyl group (δ 0.9–1.2 ppm for -CH(CH₂)₂). Carboxylic acid protons (δ 10–12 ppm) confirm the oxobutanoic moiety .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of oxobutanoic acid) validate functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .

Advanced: How can researchers optimize coupling reactions with isobutylamine to improve yield and reduce side products?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of isobutylamine .

- Catalyst Optimization : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .

- Temperature Control : Maintain 0–5°C during EDCI activation to prevent premature degradation.

- Post-Reaction Quenching : Use aqueous NaHCO₃ to neutralize excess EDCI and precipitate unreacted intermediates .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

Methodological Answer:

- Purity Verification : Confirm compound integrity via HPLC (≥98% purity) to rule out degradation products .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and ionic strength, as protonation states of the carboxylic acid group affect binding .

- Structural Analog Comparison : Test derivatives (e.g., replacing isobutylamine with methylpiperazine) to isolate pharmacophore contributions .

Basic: What is the role of the cyanophenyl and isobutylamino groups in the compound’s reactivity and biological interactions?

Methodological Answer:

- Cyanophenyl Group : The electron-withdrawing -CN group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites) .

- Isobutylamino Group : The branched alkyl chain improves lipid solubility, impacting membrane permeability in cellular assays. Steric hindrance from the -CH(CH₂)₂ moiety may influence binding specificity .

Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with flexible side-chain sampling for the isobutyl group .

- QSAR Modeling : Correlate substituent electronegativity (e.g., -CN) with IC₅₀ values from inhibition assays to guide structural modifications .

- MD Simulations : Simulate solvation effects on the oxobutanoic acid moiety to assess stability in aqueous environments .

Advanced: What strategies can address regioselectivity challenges during functionalization of the cyanophenyl ring?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the para position of the cyanophenyl ring .

- Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with directing groups like -NHCO-) for selective halogenation or cross-coupling .

Basic: What are the critical handling and stability considerations for this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.